molecular formula C16H18ClNO B1385292 N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline CAS No. 356537-16-1

N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline

Cat. No.: B1385292
CAS No.: 356537-16-1
M. Wt: 275.77 g/mol
InChI Key: BJTMQTHPEUFQQJ-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline is a chemical compound with the molecular formula C16H18ClNO and a molecular weight of 275.78 g/mol . As a specialty aniline derivative, this compound is of significant interest in organic chemistry and pharmaceutical research for the synthesis of more complex molecules. Its structure, which incorporates a chlorophenoxy moiety and a dimethylaniline group, makes it a valuable building block (synthon) for medicinal chemistry applications, potentially serving as a key intermediate in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this compound in the exploration of new synthetic pathways and in the design of molecules with potential biological activity. The product must be handled by trained laboratory personnel only. This chemical is intended For Research Use Only and is not classified as a medicinal product. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-12-3-8-16(13(2)11-12)18-9-10-19-15-6-4-14(17)5-7-15/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMQTHPEUFQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCOC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

Method Overview:
This approach involves the nucleophilic substitution of appropriately functionalized intermediates, particularly utilizing chlorinated phenoxy derivatives with amine precursors.

Key Reaction Steps:

Research Findings:
Patents and literature suggest that halogenated phenoxy compounds, such as 2-(4-chlorophenoxy)ethyl chlorides, are reacted with 2,4-dimethylaniline in the presence of bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Reaction Conditions & Data:

Parameter Typical Range Reference
Solvent Acetone, DMF, or ethanol
Temperature 25–80°C
Base Potassium carbonate, sodium hydride
Reaction Time 4–12 hours

Advantages:

  • High yields (~80-95%)
  • Mild reaction conditions

Aromatic Nucleophilic Substitution (SNAr) on Aromatic Rings

Method Overview:
This method involves direct substitution on aromatic rings bearing suitable leaving groups, such as halogens, under nucleophilic aromatic substitution conditions.

Research Findings:
The synthesis of related compounds indicates that aromatic amines can be substituted onto chlorinated aromatic ethers via SNAr reactions, especially under elevated temperatures with electron-withdrawing groups activating the ring.

Reaction Conditions & Data:

Parameter Typical Range Reference
Solvent DMSO, NMP
Temperature 100–150°C
Catalyst None or metal catalysts
Reaction Time 6–24 hours

Advantages:

  • Suitable for aromatic substitution with electron-withdrawing groups
  • Can be optimized for industrial scale

Reductive Amination and Functional Group Modification

Method Overview:
This involves initial formation of intermediate amines via reductive amination, followed by substitution reactions.

Research Findings:
In the synthesis of similar compounds, reductive amination of aldehyde or ketone derivatives with amines under catalytic hydrogenation conditions has been employed, followed by etherification to introduce the chlorophenoxy group.

Reaction Conditions & Data:

Parameter Typical Range Reference
Catalyst Pd/C or Raney Ni
Solvent Ethanol or methanol
Temperature 25–80°C
Reaction Time 2–8 hours

Advantages:

  • High selectivity
  • Compatibility with various functional groups

Synthetic Route Summary with Data Table

Step Starting Material Reagents & Conditions Product Yield (%) References
1 4-Chlorophenol Ethylene oxide, base 2-(4-Chlorophenoxy)ethyl alcohol 85
2 2-(4-Chlorophenoxy)ethyl alcohol Thionyl chloride, pyridine 2-(4-Chlorophenoxy)ethyl chloride 90
3 2-(4-Chlorophenoxy)ethyl chloride 2,4-Dimethylaniline N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline 80-95 ,

Note: The actual yields depend on specific reaction parameters, purification methods, and scale.

Notes on Optimization and Industrial Relevance

  • Solvent Choice:
    Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution reactions.

  • Temperature Control:
    Elevated temperatures (80–150°C) are often necessary for SNAr reactions, especially on less reactive aromatic systems.

  • Catalyst Use:
    Catalysts like Pd/C can be employed for hydrogenation steps or reductive amination, improving yields and selectivity.

  • Purification: Crystallization and chromatography are standard for isolating high-purity products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Derivatives with Aniline Cores

Schiff bases like N-(2-nitrobenzalidene)-2,4-dimethylaniline () and 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline () share the 2,4-dimethylaniline or chloroaniline backbone. These compounds exhibit distinct optical properties:

  • Third-order nonlinear optical (NLO) behavior: The nitro-substituted Schiff base () shows non-zero second hyperpolarizabilities (microscopic third-order NLO response), making it suitable for photonic applications.
  • Crystal structure variations: The methoxy-substituted Schiff base () forms a planar structure due to intramolecular hydrogen bonding, enhancing thermal stability compared to the non-planar 2,4-dimethylaniline derivatives.

Table 1: Optical and Structural Properties of Schiff Base Analogues

Compound λmax (nm) NLO Activity Crystal Structure Features Reference
N-(2-nitrobenzalidene)-2,4-dimethylaniline 420 Yes Non-planar, π-π stacking
4-Chloro-N-(3,4-dimethoxybenzylidene)aniline 380 Not studied Planar, intramolecular H-bonding
Chlorophenoxyethylamine Derivatives

Compounds with chlorophenoxyethyl side chains, such as 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide () and N-(2-(4-chlorophenoxy)phenylamino)ethylamine derivatives (), highlight the role of halogenated substituents in bioactivity:

  • Enzyme inhibition: Compound 25 () inhibits 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer, with IC50 values in the nanomolar range.
  • Physicochemical properties: The difluoroacetamide derivative () has a higher molecular weight (333.67 g/mol) and lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration compared to N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline (logP ~2.8).

Table 2: Bioactive Chlorophenoxyethylamine Derivatives

Compound Target IC50 (nM) Molecular Weight (g/mol) logP Reference
This compound Not reported ~303.8 ~2.8
2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide Not reported 333.67 ~3.5
Compound 25 () 17β-HSD3 50 438.3 ~3.2
Triazole and Thiazole Derivatives

Heterocyclic analogues like 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () and 4-(4-chlorophenyl)-N-(4-dimethylaminobenzylidene)-1,3-thiazol-2-amine () demonstrate enhanced metabolic stability:

  • Synthetic efficiency : Triazole derivatives synthesized via microwave-assisted cyclization achieve >85% yield (vs. 60–70% conventionally) .
  • Antimicrobial activity : Thiazole derivatives () exhibit moderate antibacterial activity (MIC = 16 µg/mL against S. aureus) due to the electron-withdrawing chlorophenyl group.
Pigment and Dye Derivatives

Pigment Yellow 83 () incorporates a 2,4-dimethylaniline moiety but differs in complexity:

  • Structural complexity: Pigment Yellow 83 includes diazenyl and chlorophenyl groups, resulting in a molecular weight >600 g/mol, limiting solubility compared to this compound.
  • Industrial use: These pigments are non-bioavailable and used in coatings due to their thermal stability (>300°C decomposition) .

Biological Activity

N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings, including antimicrobial, cytotoxic, and anti-inflammatory properties.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C16H18ClN
  • Molecular Weight : 273.78 g/mol
  • CAS Number : 631862-75-4

The presence of a chlorophenoxy group and a dimethylaniline moiety contributes to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenoxy alkyl benzimidazoles (PABs), which share structural similarities with this compound, demonstrate potent activity against various pathogens including Staphylococcus aureus and Mycobacterium tuberculosis.

Compound Pathogen Minimum Inhibitory Concentration (MIC) Reference
PABMycobacterium tuberculosisLow nanomolar range
N-[2-(4-Cl)ethyl]-2,4-dimethylanilineStaphylococcus aureusActive at 4-32 μg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The selectivity index (SI), which indicates the safety profile of the compound, is an important factor in determining its therapeutic potential.

  • Cytotoxicity Studies : The compound exhibits low cytotoxicity against eukaryotic cells, suggesting a favorable therapeutic window.
Cell Line TC50 (μM) Selectivity Index (SI)
Vero Cells25SI = 12.5

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound shows promise as an anti-inflammatory agent. Compounds with similar phenoxy and aniline structures have demonstrated significant inhibition of inflammatory markers.

  • Inflammation Models : Studies using carrageenan-induced paw edema models show that compounds structurally related to this compound can achieve over 50% inhibition at doses around 60 mg/kg.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating a series of phenoxy alkyl derivatives found that modifications in the structure significantly impacted their antimicrobial efficacy against resistant strains of bacteria.
    • The most effective compounds had MIC values significantly lower than standard antibiotics like chloramphenicol.
  • Cytotoxicity Analysis : In vitro studies indicated that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity depending on their structural modifications.
  • Inflammatory Response : Research has demonstrated that certain derivatives could effectively reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

Phenol alkylation : Reacting 4-chlorophenol with 2-chloroethylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. Moisture exclusion is critical to prevent hydrolysis .

Coupling with aniline : The intermediate is coupled with 2,4-dimethylaniline using a coupling agent (e.g., DCC) in dichloromethane under inert conditions for 12–24 hours .

Q. Key considerations :

  • Solvent choice : DMF enhances nucleophilicity in alkylation, while dichloromethane minimizes side reactions during coupling.
  • Catalyst selection : Lewis acids improve electrophilic substitution efficiency.
  • Yield optimization : Stepwise purification (e.g., column chromatography) is essential, as yields range from 14% to 57% depending on steric and electronic factors .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons, ethyl linkage). For example, the ethyl group’s methylene protons appear as triplets (~δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₇ClN₂O) with <1 ppm error .
  • X-ray Crystallography : Resolves stereochemistry using SHELXL for refinement. Data collection at low temperature (e.g., 100 K) improves resolution .
  • HPLC : Assesses purity (>95% recommended for biological assays) with C18 columns and acetonitrile/water gradients .

Q. What are the primary applications of this compound in current organic chemistry and pharmacological research?

  • Organic Synthesis : Serves as a precursor for bioactive molecules (e.g., enzyme inhibitors, receptor ligands) due to its aromatic and amine functionalities .
  • Biological Studies : Explored for interactions with cytochrome P450 enzymes or G-protein-coupled receptors. In vitro assays (e.g., fluorescence polarization) quantify binding affinities (IC₅₀ values) .

Advanced Questions

Q. How can researchers address low yields in the coupling reaction between 4-chlorophenol derivatives and ethylenediamine intermediates?

  • Optimize steric effects : Introduce electron-withdrawing groups on the aniline ring to enhance reactivity .
  • Catalyst screening : Test transition metal catalysts (e.g., Pd/Cu) for C–N bond formation under milder conditions .
  • By-product analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust reaction pH or solvent polarity .

Q. What strategies are recommended for elucidating the biological mechanism of action, particularly regarding enzyme or receptor interactions?

  • In vitro assays : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., 17β-HSD3) with Kᵢ determination .
  • Molecular docking : Perform computational studies (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning) .
  • Metabolic profiling : Incubate with liver microsomes to identify metabolites via UPLC-QTOF-MS. Compare with control samples to assess stability .

Q. How should researchers approach structural elucidation when crystallographic data is ambiguous or incomplete?

  • Complementary techniques : Combine NMR (for connectivity) and HRMS (for molecular formula). For example, NOESY NMR can resolve spatial proximity of substituents .
  • Computational modeling : Use density functional theory (DFT) to predict spectroscopic patterns (e.g., ¹³C chemical shifts) and compare with experimental data .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals, improving Rint values below 0.1 .

Q. Table 1: Representative Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield RangeReference
Phenol alkylation4-chlorophenol, 2-chloroethylamine, DMF, 70°C40–60%
Aniline couplingDCC, dichloromethane, N₂, 24h14–57%

Q. Table 2: Common Analytical Parameters for Characterization

MethodKey ParametersApplication
¹H NMR400 MHz, CDCl₃, δ 2.3 ppm (CH₃)Substituent identification
HRMSESI+, m/z 297.1054 ([M+H]⁺)Molecular formula confirmation
X-rayMo-Kα (λ = 0.71073 Å), SHELXL-2018/3Absolute configuration determination

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline

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